Quetiapine S-oxide

描述

The exact mass of the compound Quetiapine Sulfoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

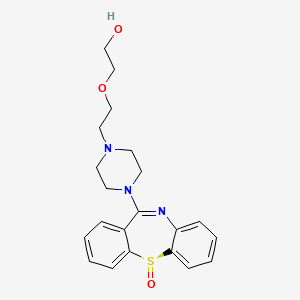

IUPAC Name |

2-[2-[4-[(11S)-11-oxobenzo[b][1,4]benzothiazepin-6-yl]piperazin-1-yl]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJNLPUSSHEDON-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3[S@@](=O)C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439830 |

Source

|

| Record name | Quetiapine Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329216-63-9 |

Source

|

| Record name | Quetiapine S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quetiapine Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-(5-Oxidodibenzo[b,f][1,4]Thiazepin-11-yl]-1-Piperazinyl]Ethoxy]Ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE S-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW92313VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Quetiapine S-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] During its metabolism in the body, one of the main transformation products is Quetiapine S-oxide, formed through the sulfoxidation of the parent molecule.[1][2][3] This document provides a detailed technical guide on the chemical synthesis of this compound, an important reference standard for impurity profiling and metabolic studies in the development and manufacturing of Quetiapine. The synthesis is crucial for verifying the structure of this oxidative impurity, which can be present in Quetiapine drug substances upon exposure to air over time.[4][5]

This guide outlines two established synthetic pathways for the selective oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine. Detailed experimental protocols, quantitative data, and characterization analyses are presented to aid researchers in the replication of these syntheses.

Synthetic Pathways

The preparation of this compound is primarily achieved through the controlled oxidation of Quetiapine. The key challenge is the selective oxidation of the sulfur atom without affecting the chemically susceptible nitrogen atoms within the piperazine ring. Two effective methods are detailed below.

Method 1: Oxidation using Hydrogen Peroxide with Sodium Tungstate Dihydrate

A widely cited and effective method for the synthesis of this compound involves the use of hydrogen peroxide as the oxidant in the presence of sodium tungstate dihydrate, which acts as a catalyst.[6] This method provides a selective oxidation of the sulfur atom.

Caption: Synthesis of this compound via catalytic oxidation.

Method 2: Oxidation using Hydrogen Peroxide with Manganese Dioxide

An alternative synthetic route utilizes hydrogen peroxide as the oxidant with manganese dioxide as the catalyst.[4] This method is also employed for the preparation of the S-oxide impurity for stability studies.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis using Hydrogen Peroxide and Sodium Tungstate Dihydrate[6]

-

Dissolution: To a 500 mL round-bottom flask, add Quetiapine hemifumarate (9.71 g, 11 mmol) and methanol (200 mL). Stir the mixture mechanically for 15 minutes.

-

Catalyst Addition: Add sodium tungstate dihydrate (4.8 g, 14.6 mmol) to the reaction mixture.

-

Oxidation: After 30 minutes, add hydrogen peroxide (50%, 0.68 g, 10 mmol).

-

Reaction Monitoring: Stir the reaction mass for 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).

-

Quenching: Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃) (1 g, 6.32 mmol).

-

Work-up and Isolation: The resulting residue can be further purified using preparative High-Performance Liquid Chromatography (prep-HPLC) to isolate the pure this compound.[5]

Protocol 2: Synthesis using Hydrogen Peroxide and Manganese Dioxide[4]

-

Reaction Setup: The synthesis is carried out by the oxidation of Quetiapine with 20% hydrogen peroxide at room temperature.

-

Catalyst: Manganese dioxide is added to the reaction mixture.

-

Reaction Conditions: The reaction is maintained at room temperature.

-

Monitoring and Isolation: The progress of the reaction should be monitored by a suitable chromatographic technique like HPLC or TLC. Further details on work-up and isolation for this specific protocol are not extensively detailed in the provided references but would typically involve quenching of the excess oxidant followed by extraction and purification.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data and Characterization

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the key quantitative and spectroscopic data.

Table 1: Physicochemical and Chromatographic Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₅N₃O₃S | [7][8] |

| Molecular Weight | 399.51 g/mol | [4][8] |

| Appearance | Off-White to Pale Yellow Solid | [8] |

| TLC Rf | 0.7 (Methanol:Chloroform - 1:9) | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| Mass Spectrometry (DIP MS) | m/z 400 [M+H]⁺ | [6] |

| Infrared (IR) (KBr, cm⁻¹) | 1016 (S=O stretching) | [6] |

| 657-617 (C-S-C stretching) | [6] | |

| ¹H NMR (300 MHz, DMSO-d₆, δ ppm) | 6.97-7.79 (aromatic region) | [6] |

| ¹³C NMR (75 MHz, DMSO-d₆, δ ppm) | 159.70, 148.33, 138.76, 133.16, 132.06 (2C), 131.50, 129.32, 129.06 (2C), 127.29, 125.06, 122.92, 72.11, 69.42, 63.85 (2C), 63.58, 59.98 | [6] |

The notable downfield shift in the aromatic region of the ¹H NMR spectrum and the characteristic S=O stretching in the IR spectrum are key indicators of the successful oxidation of the sulfur atom.[6] Furthermore, the mass spectrum shows the expected molecular ion peak corresponding to the addition of one oxygen atom to the Quetiapine molecule.[6]

Biological Context: Metabolic Pathway

This compound is a major, but pharmacologically inactive, metabolite of Quetiapine in humans.[1][2][9] The metabolic conversion is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3]

Caption: Metabolic conversion of Quetiapine to this compound.

While detailed signaling pathways directly involving this compound are not extensively documented, its formation is a critical aspect of Quetiapine's pharmacokinetic profile. The synthesis and availability of pure this compound are therefore essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for the accurate quantification of impurities in Quetiapine active pharmaceutical ingredients (APIs) and formulated products.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound, a key metabolite and impurity of Quetiapine. The detailed experimental protocols, coupled with extensive characterization data, serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The provided synthetic routes are robust and allow for the reliable preparation of this important reference standard, facilitating further research into the stability, metabolism, and analytical control of Quetiapine.

References

- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quetiapine sulfoxide | TargetMol [targetmol.com]

- 3. This compound | 329216-63-9 | Benchchem [benchchem.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. This compound - GalChimia [catalog.galchimia.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. medchemexpress.com [medchemexpress.com]

Quetiapine S-oxide: A Comprehensive Technical Review of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine S-oxide is a primary and pharmacologically inactive human metabolite of the atypical antipsychotic drug, Quetiapine.[1][2] The metabolic pathway predominantly involves the sulfoxidation of the dibenzothiazepine ring of Quetiapine, a reaction primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] Understanding the chemical and structural characteristics of this major metabolite is crucial for a comprehensive assessment of Quetiapine's pharmacokinetics, metabolism, and for the development of analytical methods to monitor its presence in biological matrices. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of this compound.

Chemical Structure

This compound is structurally similar to its parent compound, Quetiapine, with the key difference being the oxidation of the sulfur atom in the dibenzothiazepine ring to a sulfoxide group.

Chemical Name: 2-[2-[4-(5-Oxidodibenzo[b,f][1][4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol[5] Molecular Formula: C21H25N3O3S[5]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 399.51 g/mol | [6] |

| CAS Number | 329216-63-9 | [6] |

| Appearance | Off-White to Pale Yellow Solid | [6] |

| Melting Point | 45-46°C | [6] |

| Boiling Point | Not explicitly reported. | |

| pKa | Not explicitly reported. | |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml), Slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml) |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the oxidation of Quetiapine. One established method involves the following steps:

Materials:

-

Quetiapine hemifumarate

-

Methanol

-

Sodium tungstate dihydrate

-

50% Hydrogen peroxide

-

Sodium thiosulfate

-

Chloroform

-

Deionized water

Procedure:

-

To a mechanically stirred solution of Quetiapine hemifumarate (9.71 g, 11 mmol) in methanol (200 mL) in a 500 mL round-bottom flask, add sodium tungstate dihydrate (4.8 g, 14.6 mmol).

-

After 15 minutes of stirring, add 50% hydrogen peroxide (0.68 g, 10 mmol) to the reaction mixture.

-

Stir the reaction mass for 24 hours at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

-

Upon completion, quench the reaction by adding sodium thiosulfate (1 g, 6.32 mmol).

-

Extract the product with chloroform.

-

Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by preparative High-Performance Liquid Chromatography (HPLC).[7][8]

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic S=O stretching band around 1016 cm-1, which is absent in the parent drug, Quetiapine. Other characteristic peaks include O-H stretching (around 3412 cm-1), aliphatic C-H stretching (around 2920-2989 cm-1), and C-N stretching (around 1119-1158 cm-1).[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d6, δ ppm): The aromatic region typically shows multiplets between δ 6.97-7.79. The aliphatic protons of the piperazine and ethoxyethanol side chain appear as multiplets in the range of δ 2.48-3.56.[7][8]

-

¹³C NMR (DMSO-d6, δ ppm): The spectrum shows characteristic peaks for the aromatic carbons, as well as the aliphatic carbons of the piperazine and ethoxyethanol moieties. The carbon signals of the dibenzothiazepine ring adjacent to the sulfoxide group are shifted compared to Quetiapine.[7][8]

-

-

Mass Spectrometry (MS): The mass spectrum of this compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z 400.[7][8]

Metabolic Pathway of Quetiapine to this compound

The primary metabolic pathway for the formation of this compound is the oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4, in the liver.[3]

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The information presented, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its metabolic pathway, serves as a valuable resource for researchers and professionals involved in the study and development of Quetiapine and related compounds. A thorough understanding of this major metabolite is essential for a complete picture of the drug's behavior in the human body.

References

- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C21H25N3O3S | CID 10431050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of Quetiapine S-oxide

This guide provides an in-depth analysis of the spectroscopic data for Quetiapine S-oxide, a principal oxidation impurity and metabolite of the antipsychotic drug Quetiapine. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Spectroscopic Data Presentation

The quantitative spectroscopic data for this compound (2-{2-[4-(5-oxo-5H-5λ4-dibenzo[b,f][1][2]thiazepin-11-yl)-piperazin-1-yl]ethoxy}ethanol) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker 300 MHz Advance NMR spectrometer, with chemical shifts (δ) reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard.[1] The solvent used was deuterated dimethyl sulfoxide (DMSO-d6).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.56-7.79 | m | 2H | Ar-H |

| 7.28-7.49 | m | 4H | Ar-H |

| 7.18 | t (J = 7.5 Hz) | 1H | Ar-H |

| 6.97-7.07 | m | 1H | Ar-H |

| 3.41-3.56 | m | 6H | 3 x OCH₂ |

| 2.48-2.55 | m | 10H | 5 x N-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ ppm) | Assignment |

| 157.00 | Aromatic C |

| 147.35 | Aromatic C |

| 142.55 | Aromatic C |

| 135.70 | Aromatic C |

| 132.05 | Aromatic C |

| 130.67 | Aromatic C |

| 130.56 | Aromatic C |

| 128.48 | Aromatic C |

| 124.73 | Aromatic C |

| 123.42 | Aromatic C |

| 122.19 | Aromatic C |

| 119.77 | Aromatic C |

| 119.00 | Aromatic C |

| 72.24 | OCH₂ |

| 68.21 | OCH₂ |

| 60.26 | OCH₂ |

| 57.17 | N-CH₂ |

| 52.77 | N-CH₂ |

| 45.28 | N-CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum exhibits a characteristic S=O stretching band, confirming the oxidation of the sulfur atom in the dibenzothiazepine ring.[1][2]

Table 3: IR Absorption Data for this compound [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3410 | O-H stretching (broad) |

| 2867 | C-H stretching |

| 1598 | C=N stretching |

| 1158, 1119 | C-N stretching |

| 1040 | C-O-C symmetric stretching |

| 1016 | S=O stretching |

| 881, 837 | Ar-H bending |

| 657, 617 | C-S stretching |

Mass Spectrometry (MS)

Mass spectral analysis confirms the molecular weight of this compound. The molecular formula is C₂₁H₂₅N₃O₃S, with a molecular weight of 399.51 g/mol .[3][4] The mass spectrum shows a prominent protonated molecular ion [M+H]⁺ at m/z 400.[1][2]

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Ion | Relative Intensity (%) |

| 400 | [M+H]⁺ | 83 |

| 422 | [M+Na]⁺ | 5 |

Experimental Protocols

The following sections describe the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[1][2]

This compound (IV) is synthesized by the oxidation of Quetiapine hemifumarate (II). Quetiapine hemifumarate is oxidized using hydrogen peroxide in methanol in the presence of sodium tungstate dihydrate, which acts as a catalyst.[1][2] Another reported method involves the oxidation of Quetiapine with 20% hydrogen peroxide in the presence of manganese dioxide at room temperature.

Spectroscopic Analysis[1][2]

-

Infrared (IR) Spectroscopy : IR spectra were recorded on a Perkin Elmer Spectrum FT-IR Spectrometer. The analysis was performed using a 1% potassium bromide (KBr) pellet of the sample.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a Bruker 300 MHz Advance NMR spectrometer. The operating frequencies were 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. Samples were dissolved in DMSO-d6, and Tetramethylsilane (TMS) was used as the internal standard for referencing the chemical shifts.[1]

-

Mass Spectrometry (MS) : Mass spectra were obtained using an Agilent 1100 Series LC-MSD-TRAP-SL system. The analysis was conducted using Direct Inlet Probe (DIP) Mass Spectrometry.[1]

Visualization of Analytical Workflow

The logical workflow for the characterization of this compound is depicted below. This process begins with the synthesis or isolation of the compound, followed by parallel spectroscopic analyses to elucidate and confirm its chemical structure.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

Quetiapine S-oxide: A Potential Biomarker for CYP3A4-Mediated Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. One of the main metabolic pathways is sulfoxidation, leading to the formation of quetiapine S-oxide, a major but pharmacologically inactive metabolite.[1] The quantification of this compound in biological matrices presents a promising opportunity for its use as a biomarker to assess CYP3A4 activity and predict quetiapine metabolism in patients. This technical guide provides a comprehensive overview of the metabolic pathways of quetiapine, with a focus on the formation of this compound. It includes detailed experimental protocols for the quantification of quetiapine and its metabolites, a summary of pharmacokinetic data, and a discussion on the potential clinical utility of this compound as a biomarker.

Introduction

Quetiapine is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[2] The clinical efficacy and safety of quetiapine are influenced by its complex pharmacokinetic profile, which is characterized by extensive first-pass metabolism.[3] The primary enzyme responsible for quetiapine metabolism is CYP3A4, which accounts for approximately 89% of its overall metabolism.[4][5] Genetic polymorphisms and drug-drug interactions affecting CYP3A4 activity can lead to significant interindividual variability in quetiapine exposure and response. Therefore, a reliable biomarker for CYP3A4 activity could aid in personalizing quetiapine therapy. This compound, a major metabolite formed exclusively by CYP3A4, is a strong candidate for such a biomarker.[1]

Quetiapine Metabolism

Quetiapine is metabolized through several pathways, including sulfoxidation, N-dealkylation, O-dealkylation, and hydroxylation.[6] The major metabolites are this compound and N-desalkylquetiapine (norquetiapine), which is an active metabolite.[5] While norquetiapine contributes to the therapeutic effect, this compound is considered inactive.[1]

The formation of this compound is catalyzed predominantly by CYP3A4.[1] Therefore, the concentration of this metabolite in plasma is expected to reflect the metabolic capacity of CYP3A4.

Metabolic Pathways of Quetiapine

The metabolic conversion of quetiapine to its major metabolites is depicted in the following diagram.

This compound as a Biomarker for CYP3A4 Activity

The rationale for using this compound as a biomarker for CYP3A4 activity is based on the fact that its formation is primarily dependent on this enzyme. Therefore, the ratio of this compound to the parent drug in plasma could serve as a phenotypic measure of CYP3A4 metabolic function. This can be particularly useful in predicting drug-drug interactions and in guiding dose adjustments for individual patients. Studies have shown a significant correlation between the levels of 4β-hydroxycholesterol, an endogenous biomarker of CYP3A4 activity, and the steady-state concentrations of quetiapine, supporting the principle of using a biomarker to guide dosing.[7]

Logical Workflow for Biomarker Validation

The validation of this compound as a CYP3A4 biomarker would involve a series of experimental and clinical steps.

Quantitative Data

Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for quetiapine and its major metabolites. Data for this compound are limited and require further investigation.

| Parameter | Quetiapine (IR) | Quetiapine (XR) | N-desalkylquetiapine | This compound | Reference(s) |

| Tmax (h) | 1-2 | 5-6 | ~12 | ~7 | [3][8][9] |

| t1/2 (h) | ~7 | ~7 | ~12 | ~7 | [3][5] |

| Cmax (ng/mL) | Dose-dependent | Dose-dependent | Variable | Similar to Quetiapine | [9][10] |

| AUC (ng·h/mL) | Dose-dependent | Dose-dependent | Variable | Similar to Quetiapine | [9][10] |

Note: IR = Immediate Release, XR = Extended Release. Pharmacokinetic parameters for metabolites are highly variable and depend on the parent drug's formulation and individual patient factors.

Experimental Protocols

Quantification of Quetiapine and Metabolites in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of quetiapine and its metabolites, including this compound, in human plasma.

5.1.1. Materials and Reagents

-

Quetiapine, this compound, and N-desalkylquetiapine reference standards

-

Internal standard (e.g., carbamazepine or clozapine)[11][12]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[13] or protein precipitation plates[11]

5.1.2. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a 96-well plate, add 150 µL of acetonitrile containing the internal standard.[11]

-

Vortex the plate for 5 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

5.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Waters Xbridge C18, 3.5μm, 2.1mm×50mm).[11]

-

Mobile Phase: A gradient of mobile phase A (water with 10mM ammonium acetate and 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[11]

-

Flow Rate: 0.4 mL/min.[11]

-

Injection Volume: 5 µL.[11]

-

MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) of the following transitions:

5.1.4. Experimental Workflow Diagram

In Vitro Metabolism Studies

5.2.1. Incubation with Human Liver Microsomes (HLMs)

-

Prepare an incubation mixture containing pooled HLMs, NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding quetiapine.

-

Incubate for a specified time period (e.g., 0-60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS as described above.

5.2.2. Recombinant CYP450 Enzyme Assays

To confirm the specific contribution of CYP3A4 to this compound formation, incubations can be performed with recombinant human CYP3A4 enzymes. The protocol is similar to the HLM assay, but with the specific enzyme instead of the microsomal pool.

Synthesis of this compound Standard

An authentic standard of this compound is essential for accurate quantification. It can be synthesized by the oxidation of quetiapine.

6.1. Synthetic Protocol

A reported method for the synthesis of this compound involves the oxidation of quetiapine with hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate in methanol.[15] Another method utilizes sodium periodate in methanol.[15] The resulting product can be purified by preparative HPLC and its structure confirmed by NMR and mass spectrometry.

Conclusion

This compound holds significant promise as a clinical biomarker for CYP3A4 activity. Its measurement in plasma can provide valuable insights into an individual's metabolic capacity for quetiapine, thereby enabling more personalized dosing strategies. The analytical methods for its quantification are well-established, and further clinical studies are warranted to fully validate its utility in predicting drug response and minimizing adverse effects. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to explore the potential of this compound in optimizing quetiapine therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ClinPGx [clinpgx.org]

- 7. 4β-Hydroxycholesterol level significantly correlates with steady-state serum concentration of the CYP3A4 substrate quetiapine in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. A Review of Pharmacokinetic and Pharmacodynamic Properties of Quetiapine IR and XR: Insights and Clinical Practice Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bot Verification [rasayanjournal.co.in]

The Pharmacological Profile of Quetiapine S-oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, Quetiapine S-oxide is a major metabolite resulting from the oxidation of the dibenzothiazepine ring. This technical guide provides a comprehensive overview of the pharmacological relevance of this compound, focusing on its formation, pharmacokinetic profile, and receptor binding affinity. Detailed experimental protocols for its synthesis and analytical quantification are also presented to support further research in drug metabolism and safety assessment.

Introduction

Quetiapine is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme involved.[2] This metabolic process generates several metabolites, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and the reportedly inactive this compound.[3] Understanding the pharmacological profile of these metabolites is crucial for a complete comprehension of quetiapine's overall clinical effects, potential drug-drug interactions, and safety profile. This guide focuses specifically on this compound, a major but pharmacologically inactive metabolite.[4][3][5]

Metabolism and Formation of this compound

The primary route of this compound formation is through the sulfoxidation of the parent quetiapine molecule.[6] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for this metabolic transformation.[5][7][8] The sulfoxidation reaction occurs on the sulfur atom of the dibenzothiazepine nucleus of quetiapine.

Signaling Pathway: Quetiapine Metabolism to S-oxide

Caption: CYP3A4-mediated sulfoxidation of quetiapine.

Pharmacological Activity and Receptor Binding

This compound is consistently reported to be a pharmacologically inactive metabolite.[4][3][5][9] While extensive receptor binding data is available for quetiapine and its active metabolite, norquetiapine, specific binding affinity studies for this compound are not widely published, likely due to its established inactivity. For comparative purposes, the receptor binding profile of quetiapine is presented below. The inactivity of the S-oxide metabolite implies that its affinity for key neurotransmitter receptors is negligible.

Table 1: Receptor Binding Affinity (Ki, nM) of Quetiapine

| Receptor | Ki (nM) |

| Dopamine D1 | 990 |

| Dopamine D2 | 380 |

| Dopamine D4 | 2020 |

| Serotonin 5-HT1A | 390 |

| Serotonin 5-HT2A | 640 |

| Serotonin 5-HT2C | 1840 |

| Histamine H1 | 6.9 |

| Adrenergic α1A | 22 |

| Adrenergic α2A | 2900 |

| Muscarinic M1 | 37 |

Lower Ki values indicate higher binding affinity.

Pharmacokinetics

Following oral administration of quetiapine, this compound is a major circulating metabolite.[10] Pharmacokinetic parameters for this compound have been determined in human studies.

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value (mean ± SD) |

| Cmax | 77.3 ± 32.4 ng/mL[10] |

| AUClast | 1,286 ± 458 ng•h/mL[10] |

Experimental Protocols

Synthesis of this compound

A method for the selective oxidation of quetiapine to this compound has been described.[11]

Objective: To synthesize this compound from Quetiapine hemifumarate.

Materials:

-

Quetiapine hemifumarate

-

Methanol

-

Sodium tungstate dihydrate

-

Hydrogen peroxide (50%)

-

Sodium thiosulfate

-

Chloroform

-

Deionized water

-

Anhydrous sodium sulfate

-

Acetonitrile

-

Round-bottom flask (500 mL)

-

Mechanical stirrer

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV cabinet

Procedure:

-

To a 500 mL round-bottom flask equipped with a mechanical stirrer, add Quetiapine hemifumarate (9.71 g, 11 mmol) and methanol (200 mL).

-

Stir the mixture for 15 minutes.

-

Add sodium tungstate dihydrate (4.8 g, 14.6 mmol) to the reaction mixture.

-

After 30 minutes of stirring, add hydrogen peroxide (50%, 0.68 g, 10 mmol).

-

Stir the reaction mass for 24 hours.

-

Monitor the progress of the reaction by TLC using a mobile phase of chloroform:methanol (9:1).

-

Upon completion, quench the reaction by adding sodium thiosulfate (1 g, 6.32 mmol).

-

Concentrate the resulting solution under reduced pressure at a temperature below 50°C.

-

Partition the obtained residue between chloroform (100 mL) and water (100 mL).

-

Separate the organic layer, wash with deionized water (100 mL), dry over anhydrous sodium sulfate, and distill off the solvent.

-

The resulting residue can be further purified by preparative HPLC to obtain pure this compound.[11]

Analytical Method for this compound Quantification

A stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the determination of quetiapine and its impurities, including this compound.[12]

Objective: To quantify this compound in a sample mixture.

Instrumentation and Conditions:

-

System: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) column

-

Mobile Phase A: 0.1% aqueous triethylamine (pH 7.2)

-

Mobile Phase B: Acetonitrile and methanol mixture (80:20 v/v)

-

Elution: Gradient

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 252 nm

-

Injection Volume: 1 µL

Procedure:

-

Prepare standard solutions of this compound of known concentrations.

-

Prepare the sample solution for analysis.

-

Set up the RP-UPLC system with the specified conditions.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: Synthesis and Analysis

Caption: Synthesis and analysis workflow for this compound.

Conclusion

This compound is a major, yet pharmacologically inactive, metabolite of quetiapine. Its formation is primarily mediated by CYP3A4 through sulfoxidation. While it is a significant component in the metabolic profile of quetiapine, its lack of affinity for key neurotransmitter receptors indicates that it does not contribute to the therapeutic effects or the primary side-effect profile of the parent drug. The provided experimental protocols for its synthesis and analysis serve as valuable resources for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology, enabling further investigation into the disposition and safety of quetiapine.

References

- 1. mdpi.com [mdpi.com]

- 2. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. ClinPGx [clinpgx.org]

- 8. Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Quetiapine S-oxide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quetiapine S-oxide, a primary metabolite of the atypical antipsychotic drug Quetiapine. This document outlines its chemical identity, synthesis, characterization, and metabolic pathway, presenting the information in a structured format to support research and drug development activities.

Core Data Summary

A summary of the key chemical and physical properties of this compound is presented below.

| Parameter | Value | Reference |

| CAS Number | 329216-63-9 | [1][2][3][4][5] |

| Molecular Formula | C21H25N3O3S | [1][3][6] |

| Molecular Weight | 399.51 g/mol | [1][2][4][5] |

| Appearance | Off-White to Pale Yellow Solid | |

| Synonyms | Quetiapine Sulfoxide, 2-{2-[4-(5-Oxo-5H-5λ4-dibenzo[b,f][3][6]thiazepin-11-yl)-piperazin-1-yl]ethoxy}ethanol | [1][3] |

Metabolic Pathway and Formation

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound occurs through the sulfoxidation of the dibenzothiazepine ring of Quetiapine.[6] In vitro studies utilizing human liver microsomes have identified CYP3A4 as the principal enzyme responsible for this metabolic conversion.[5][6][7][8] this compound is considered a major but pharmacologically inactive metabolite.[6]

Caption: Metabolic conversion of Quetiapine to this compound via CYP3A4-mediated sulfoxidation.

Experimental Protocols

Synthesis of this compound

A detailed method for the synthesis of this compound from Quetiapine hemifumarate has been reported.[1][9]

Materials:

-

Quetiapine hemifumarate

-

Methanol

-

Sodium tungstate dihydrate

-

Hydrogen peroxide (50%)

-

Sodium thiosulfate

-

Chloroform

-

Deionized water

Procedure:

-

To a 500 mL round-bottom flask equipped with a mechanical stirrer, add Quetiapine hemifumarate (9.71 g, 11 mmol) and methanol (200 mL).

-

Stir the mixture for 15 minutes.

-

Add sodium tungstate dihydrate (4.8 g, 14.6 mmol) to the reaction mixture and stir for an additional 30 minutes.

-

Add hydrogen peroxide (50%, 0.68 g, 10 mmol) to the flask.

-

Stir the reaction mass for 24 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).

-

Upon completion, quench the reaction by adding sodium thiosulfate (1 g, 6.32 mmol).

Characterization Data

The synthesized this compound can be characterized using various analytical techniques.

| Analytical Technique | Observed Data | Reference |

| Mass Spectrometry (DIP-MS) | Molecular ion peak at m/z 400 (M+H)+ | [1][9] |

| Infrared (IR) Spectroscopy | Characteristic S=O stretching at 1016 cm-1 | [1][9] |

| ¹H NMR Spectroscopy | Downfield shift of the aromatic region to δ 6.97-7.79 | [1][9] |

| ¹³C NMR Spectroscopy | Signals for C-14 and C-18 at δ 128.48 and 119.77, indicating an upfield shift due to sulfur oxidation. | [1][9] |

Analytical Methods

Several analytical methods have been developed for the determination and separation of Quetiapine and its impurities, including this compound. A stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has been reported for the quantitative determination of Quetiapine in pharmaceutical dosage forms. This method is capable of separating Quetiapine from its degradation products, including the N-oxide and S-oxide forms, which are significantly formed under oxidative stress conditions (e.g., 30% H₂O₂ at 60°C for 1 hour).

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Caption: A generalized workflow from the synthesis of crude this compound to its purification and characterization.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Quetiapine S-oxide in Drug Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] The chemical stability of quetiapine fumarate, the active pharmaceutical ingredient (API), is a critical aspect of drug development and manufacturing.[2] Impurity profiling, the identification and quantification of all potential impurities in a drug substance and product, is a regulatory requirement to ensure the safety and efficacy of the medication.[3][4] One of the principal degradation products of quetiapine is Quetiapine S-oxide, an oxidative impurity that can form during synthesis, formulation, and storage.[4][5] This guide provides a comprehensive technical overview of the role of this compound in drug impurity profiling, including its formation, analytical detection, and control strategies.

Formation of this compound

This compound is primarily formed through the oxidation of the sulfur atom in the dibenzothiazepine ring of the quetiapine molecule.[5][6] This oxidation can be induced by various stress conditions, making it a critical impurity to monitor during stability studies.

Key Formation Pathways:

-

Oxidative Stress: Forced degradation studies have demonstrated that quetiapine is particularly susceptible to degradation under oxidative conditions.[2][7] Exposure to oxidizing agents such as hydrogen peroxide leads to the significant formation of this compound.[5][7]

-

Metabolic Oxidation: In vivo, quetiapine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, which can lead to the formation of this compound.[6] While this guide focuses on its role as a drug impurity, understanding its metabolic pathway is relevant to its overall pharmacological profile.

-

Photodegradation: Quetiapine is known to be photosensitive, and exposure to light can contribute to its degradation, potentially leading to the formation of various impurities.[8][9]

-

Hydrolytic Conditions: Degradation of quetiapine has also been observed under acidic and basic hydrolytic conditions, although oxidative degradation is generally more significant.[2][10]

The following diagram illustrates the formation of this compound from Quetiapine under oxidative stress.

Caption: Formation pathway of this compound from Quetiapine.

Analytical Methodologies for Detection and Quantification

Accurate and robust analytical methods are essential for the detection and quantification of this compound in drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

A stability-indicating analytical method must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[7] Several studies have reported the development and validation of such methods for quetiapine and its related compounds, including this compound.[2][7]

Table 1: Summary of Analytical Methods for Quetiapine and Impurities

| Method | Column | Mobile Phase | Detection | Key Findings | Reference |

| RP-UPLC | Agilent Eclipse Plus C18, RRHD 1.8 μm | Gradient elution with 0.1% aqueous triethylamine (pH 7.2) and Acetonitrile:Methanol (80:20 v/v) | UV at 252 nm | Separates quetiapine from five impurities, including S-oxide, within 5 minutes.[7] | [7] |

| HPLC/DAD | Core-shell C18 | Isocratic | DAD | Separates all primary degradation products, with identification by ESI-MS/MS.[2] | [2] |

| HPLC | C18 (Zorbax Eclipse Plus) | Gradient with acetate buffer (10 mM, pH 5) and acetonitrile | DAD at 225 nm | Determines quetiapine and its metabolites, including sulfoxide, in rat plasma.[11] | [11] |

Experimental Protocol: Stability-Indicating RP-UPLC Method

This protocol is based on a validated method for the determination of quetiapine and its impurities.[7]

Objective: To quantify Quetiapine and its related impurities, including this compound, in a pharmaceutical dosage form.

Materials:

-

Quetiapine Fumarate reference standard and impurity standards (including this compound)

-

HPLC grade acetonitrile and methanol

-

Triethylamine and orthophosphoric acid

-

Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm) column

-

RP-UPLC system with a UV detector

Chromatographic Conditions:

-

Mobile Phase A: 0.1% aqueous triethylamine, pH adjusted to 7.2 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile and methanol (80:20 v/v).

-

Gradient Elution: (A specific gradient program should be optimized for the separation).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 252 nm.

-

Injection Volume: 1 μL.

Procedure:

-

Standard Preparation: Prepare a standard solution of Quetiapine Fumarate and spiked solutions containing known concentrations of this compound and other relevant impurities in a suitable diluent (e.g., a mixture of water, acetonitrile, and perchloric acid).

-

Sample Preparation: Prepare the sample solution from the pharmaceutical dosage form in the same diluent.

-

Chromatographic Analysis: Inject the standard and sample solutions into the UPLC system and record the chromatograms.

-

Quantification: Calculate the amount of this compound in the sample by comparing its peak area with that of the corresponding standard.

The following workflow diagram illustrates the process of impurity profiling using a stability-indicating UPLC method.

Caption: Workflow for drug impurity profiling using UPLC.

Regulatory Perspective and Control Strategies

Regulatory authorities such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in drug substances and products.[3][5] Impurities present at levels greater than 0.1% should be identified and characterized.[5]

Control strategies for this compound include:

-

Process Optimization: Optimizing the synthetic process to minimize the formation of oxidative impurities.

-

Excipient Compatibility: Ensuring that the excipients used in the formulation do not promote the oxidation of quetiapine.

-

Packaging and Storage: Using appropriate packaging materials and storing the drug product under conditions that protect it from light, heat, and moisture to minimize degradation.[3]

-

Setting Acceptance Criteria: Establishing appropriate specifications for this compound in the drug substance and final product based on stability data and toxicological assessments.

Impact of this compound on Drug Quality and Safety

The presence of impurities, including this compound, can potentially impact the quality, safety, and efficacy of the drug product.[4] While this compound is considered a major but pharmacologically inactive metabolite, its presence as an impurity needs to be controlled.[6] The degradation of the active ingredient can lead to a loss of potency of the drug product.[2]

Synthesis and Characterization of this compound

The synthesis of this compound is crucial for its use as a reference standard in analytical methods and for toxicological studies.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported method for the selective oxidation of Quetiapine.[5]

Objective: To synthesize this compound for use as a reference standard.

Materials:

-

Quetiapine hemifumarate

-

Hydrogen peroxide

-

Methanol

-

Sodium tungstate dihydrate

Procedure:

-

Dissolve Quetiapine hemifumarate in methanol.

-

Add hydrogen peroxide and a catalytic amount of sodium tungstate dihydrate to the solution.

-

Stir the reaction mixture at ambient temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, isolate and purify the product to obtain this compound.

Characterization: The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure, including:

-

Mass Spectrometry (MS) to determine the molecular weight.[5]

-

Infrared (IR) Spectroscopy to identify the S=O stretching vibration.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the chemical structure.[5]

Quetiapine's Mechanism of Action and the Relevance of Impurity Profiling

Quetiapine exerts its antipsychotic effects through a complex interaction with multiple neurotransmitter receptors, including dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A), histamine (H1), and adrenergic (alpha 1, alpha 2) receptors.[5] The primary active metabolite, norquetiapine, also contributes significantly to its therapeutic effects, particularly its antidepressant properties.[12]

The following diagram illustrates the key receptor interactions of Quetiapine.

Caption: Key receptor interactions of Quetiapine.

Maintaining the purity of the drug substance is paramount to ensure that the therapeutic effects are consistent and predictable, and that the side effect profile is not altered by the presence of unknown or uncontrolled impurities.

Conclusion

This compound is a critical process-related impurity and degradation product of quetiapine that must be carefully monitored and controlled throughout the drug development and manufacturing process. Its formation is primarily driven by oxidative stress. Robust, stability-indicating analytical methods, such as RP-UPLC, are essential for its accurate quantification. By understanding the formation pathways and implementing effective control strategies, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of quetiapine-containing drug products, in compliance with global regulatory standards.

References

- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. benchchem.com [benchchem.com]

- 7. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Development of a Stability-Indicating RP-HPLC Method for the Determination of Quetiapine S-oxide

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2] During its synthesis and storage, or as a metabolite, various related substances can be formed, including Quetiapine S-oxide. The presence and quantity of such impurities must be monitored to ensure the safety and efficacy of the drug product. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This method is crucial for quality control in both bulk drug substance and finished pharmaceutical products.

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[3] These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products.[3] A stability-indicating method should be able to resolve the main drug peak from all potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) and its impurities.[4][5]

Chromatographic Conditions

A variety of chromatographic conditions have been reported for the separation of Quetiapine and its related substances. The following table summarizes a typical set of conditions suitable for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., Thermo Symmetry C18, 4.6 x 150mm, 5 µm)[1] |

| Mobile Phase | A mixture of a phosphate buffer and an organic modifier (e.g., Sodium dihydrogen phosphate buffer (pH 4.0) and Methanol in a 35:65 v/v ratio)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection | UV at 252 nm[4] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[4] |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Standard Solutions

a. This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of diluent (e.g., a mixture of water and acetonitrile) and sonicate to dissolve. Make up the volume to 100 mL with the diluent and mix well.

b. Working Standard Solution (10 µg/mL): Pipette 10 mL of the this compound stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Preparation of Sample Solution

a. For Bulk Drug Substance: Accurately weigh about 25 mg of the Quetiapine drug substance, transfer to a 100 mL volumetric flask, add about 70 mL of diluent, sonicate for 15 minutes, dilute to volume with diluent, and mix. Filter the solution through a 0.45 µm nylon syringe filter before injection.

b. For Tablet Dosage Form: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Quetiapine and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking. Dilute to volume with diluent, mix well, and filter through a 0.45 µm nylon syringe filter.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity and stability-indicating capability of the method.[4]

-

Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the solution at 60°C for 1 hour. Neutralize the solution with 1 mL of 0.1N NaOH and dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

-

Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the solution at 60°C for 1 hour. Neutralize the solution with 1 mL of 0.1N HCl and dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 1 hour. Dilute to a final concentration of approximately 10 µg/mL with the mobile phase. Significant degradation is often observed under oxidative conditions, leading to the formation of N-Oxide and S-Oxide.[4]

-

Thermal Degradation: Keep the drug substance in a hot air oven at 105°C for 24 hours. Prepare a sample solution at a concentration of 10 µg/mL.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution at a concentration of 10 µg/mL.

Data Presentation

The following table summarizes the validation parameters that should be assessed for this analytical method, as per ICH guidelines.[4]

| Validation Parameter | Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |

| Specificity | No interference from blank, placebo, and degradation products at the retention time of this compound. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate). |

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Degradation pathway of Quetiapine under stress conditions.

References

- 1. jddtonline.info [jddtonline.info]

- 2. waters.com [waters.com]

- 3. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]

- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

Application Note: HPLC Method for the Quantification of Quetiapine S-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its synthesis, storage, and metabolism, various related substances and degradation products can form, one of which is Quetiapine S-oxide. The presence and quantity of such impurities are critical quality attributes that must be monitored to ensure the safety and efficacy of the drug product. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound, a principal oxidation impurity of Quetiapine.[1][2]

Forced degradation studies under oxidative stress conditions have been shown to generate this compound, which can be effectively separated and quantified using a stability-indicating HPLC method.[1][3] This protocol is designed to be a valuable tool for routine quality control, stability studies, and impurity profiling of Quetiapine.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound using a reversed-phase HPLC method.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation of this compound from Quetiapine and other related impurities.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 252 nm |

Gradient Elution Program

The use of a gradient elution is recommended to achieve optimal separation of this compound from the parent drug and other potential impurities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 30 | 70 |

| 20 | 30 | 70 |

| 22 | 70 | 30 |

| 25 | 70 | 30 |

Preparation of Solutions

Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 mixture of Mobile Phase A and Mobile Phase B) to obtain a concentration of 100 µg/mL.

Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of 1.0 µg/mL.

Sample Preparation: Accurately weigh and dissolve the Quetiapine drug substance or crushed tablets in the diluent to obtain a final concentration of approximately 1 mg/mL of Quetiapine. The concentration of this compound in the sample will be determined against the standard.

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[4][5] The following table summarizes typical validation parameters and their acceptable limits.

| Validation Parameter | Typical Results |

| Linearity (µg/mL) | 0.1 - 2.0 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0 |

| Precision (% RSD) | < 2.0 |

| Limit of Detection (LOD) (µg/mL) | ~ 0.03 |

| Limit of Quantification (LOQ) (µg/mL) | ~ 0.1 |

| Specificity | No interference from Quetiapine or other known impurities at the retention time of this compound. |

Forced Degradation

To demonstrate the stability-indicating nature of the method, forced degradation studies can be performed on Quetiapine.[3] Oxidative degradation is particularly relevant for the formation of this compound.

Oxidative Degradation Protocol:

-

Prepare a solution of Quetiapine at a concentration of 1 mg/mL in a suitable solvent.

-

Add 3% hydrogen peroxide to the solution.

-

Incubate the solution at room temperature for 24 hours.

-

Analyze the stressed sample using the HPLC method described above. The resulting chromatogram should show a distinct peak for this compound, well-resolved from the parent Quetiapine peak.

Data Presentation

The quantitative data for a typical analysis is presented in the tables below.

Table 1: Chromatographic Parameters

| Compound | Retention Time (min) | Relative Retention Time |

| Quetiapine | ~ 10.5 | 1.00 |

| This compound | ~ 8.2 | ~ 0.78 |

Table 2: System Suitability Results

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (this compound) | ≤ 2.0 | 1.2 |

| Theoretical Plates (this compound) | ≥ 2000 | 8500 |

| Resolution (between Quetiapine and this compound) | ≥ 2.0 | 5.5 |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound in bulk drug and pharmaceutical formulations. The method is specific, accurate, and precise, making it suitable for routine quality control and stability testing in the pharmaceutical industry. Proper validation of this method in the user's laboratory is essential to ensure its performance and compliance with regulatory requirements.

References

Application Note: Quantitative Analysis of Quetiapine S-oxide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Quetiapine S-oxide, a significant metabolite of the atypical antipsychotic drug Quetiapine, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by cytochrome P450 3A4, into several metabolites. This compound is one of the major, though pharmacologically inactive, metabolites. Accurate measurement of Quetiapine and its metabolites in human plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical research. This document provides a detailed protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Quetiapine-d8 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Sample Preparation

A simple protein precipitation method is utilized for the extraction of this compound and the internal standard from human plasma.

-

Allow all solutions and plasma samples to thaw to room temperature.

-

Vortex plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 50 µL of human plasma.

-

Spike with 10 µL of the internal standard solution (Quetiapine-d8).

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: Waters Xbridge C18, 3.5 µm, 2.1 mm × 50 mm[1]

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid[1]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

-

Flow Rate: 0.4 mL/min[1]

-

Gradient Elution: A gradient elution program can be optimized for better separation. A typical starting condition is 95% A, followed by a linear gradient to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.[1]

-

Column Temperature: 40°C

-

Total Run Time: Approximately 3 minutes[1]

Mass Spectrometry

-

Instrument: Triple quadrupole tandem mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: The specific precursor and product ions for this compound need to be determined through infusion experiments. Based on the structure, a likely precursor ion would be [M+H]+.

-

Quetiapine (for reference): m/z 384.2 → 253.1[1]

-

Quetiapine-d8 (IS): The precursor and product ions for the deuterated internal standard should be determined. A common approach for stable isotope-labeled internal standards is to monitor a transition corresponding to the loss of the same neutral fragment as the analyte.

-

Data Presentation

Table 1: Method Validation Parameters for Quetiapine Analysis (as a proxy for this compound)

| Parameter | Result |

| Linearity Range | 0.5–400 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |

| Intra-day Precision (%RSD) | < 15%[1] |

| Inter-day Precision (%RSD) | < 15%[1] |

| Intra-day Accuracy (% bias) | Within ±15%[1] |

| Inter-day Accuracy (% bias) | Within ±15%[1] |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Note: The validation data presented here for Quetiapine is based on a similar LC-MS/MS method and is expected to be comparable for this compound after method validation.[1] A full validation for this compound should be performed.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in human plasma.

Caption: Logical relationship between the analytical method and its applications.

References

Application Note: Solid-Phase Extraction of Quetiapine S-oxide from Human Urine

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, and its metabolites are primarily excreted in the urine.[1] Quetiapine S-oxide is one of the main metabolites of Quetiapine.[2][3] Monitoring the levels of Quetiapine and its metabolites in urine is crucial for assessing patient adherence to treatment regimens.[2][3] This application note describes a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation of this compound from human urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a mixed-mode solid-phase extraction cartridge that combines both reversed-phase and cation-exchange retention mechanisms. The urine sample is first subjected to enzymatic hydrolysis to cleave any glucuronide conjugates. After pH adjustment, the sample is loaded onto the SPE cartridge. The non-polar component of the sorbent retains this compound through hydrophobic interactions, while the cation-exchange component interacts with the protonated piperazine moiety of the analyte. A multi-step washing procedure removes endogenous interferences. Finally, the analyte is eluted with a solvent mixture that disrupts both retention mechanisms, yielding a clean extract suitable for LC-MS/MS analysis.

Materials and Reagents

-

This compound reference standard

-

Internal standard (e.g., Quetiapine-d8 S-oxide)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Formic acid

-

Ammonium hydroxide

-

β-Glucuronidase from Patella vulgata[4]

-

Phosphate buffer (100 mM, pH 6.0)[4]

-

Acetate buffer (100 mM, pH 5.0)[4]

-

Mixed-mode cation-exchange SPE cartridges (e.g., 30 mg/1 mL)

-

Glass test tubes

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

Experimental Workflow

Caption: Workflow for the SPE of this compound from urine.

Detailed Protocol

1. Sample Pre-treatment

-

To 1 mL of urine in a glass test tube, add an appropriate amount of internal standard.

-

Add 1 mL of β-Glucuronidase solution (e.g., 5000 units/mL in 100 mM acetate buffer, pH 5.0).[4]

-

Vortex mix and incubate at 60°C for 3 hours to hydrolyze glucuronide conjugates.[4]

-

Cool the sample to room temperature and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the supernatant to a clean test tube.

-

Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex mix.[4]

2. Solid-Phase Extraction

-

Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

-

Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

3. Final Processing

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex mix and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Analysis is typically performed using a reversed-phase C18 column with a gradient elution.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Injection Volume: 5 µL

-

Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive mode.

Method Validation Parameters

The following tables present representative data for a validated method.

Table 1: Linearity and Sensitivity

| Parameter | Value |